molecular formula C20H21N7 B6459274 4-({4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549056-14-4

4-({4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6459274
CAS No.: 2549056-14-4
M. Wt: 359.4 g/mol
InChI Key: QGPKEIIJUVZUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-({4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile features a benzonitrile core linked via a methylene group to a piperazine ring. The piperazine is further substituted at the 4-position with a pyrimidine ring bearing a methyl group at C2 and a 1H-pyrazole moiety at C4.

Properties

IUPAC Name

4-[[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-16-23-19(13-20(24-16)27-8-2-7-22-27)26-11-9-25(10-12-26)15-18-5-3-17(14-21)4-6-18/h2-8,13H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKEIIJUVZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Applications Reference
4-({4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile Pyrimidine-C6: 1H-pyrazole; Piperazine-CH2-benzonitrile ~418.5 Not explicitly reported (potential kinase inhibition)
4-({4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile Pyrimidine-C6: pyrrolidine (saturated 5-membered ring) ~421.5 Likely similar scaffold; pyrrolidine enhances lipophilicity
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Piperazine replaced with piperidine-piperidine hybrid ~297.4 Intermediate for anticancer/anti-malarial agents
MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Butanone linker; trifluoromethylphenyl group ~393.4 Neuropharmacological applications (e.g., serotonin receptor modulation)
6u (2-((5-(4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzonitrile) Oxadiazole-thioether linker; trifluoromethylpyrimidine ~504.4 Antifungal/antiviral activity

Electronic and Steric Effects

  • Linker Flexibility: The piperazine-CH2-benzonitrile linker in the target compound provides conformational flexibility, whereas oxadiazole-thioether (6u) or butanone (MK69) linkers impose rigidity, affecting binding kinetics .

Physicochemical Properties

  • Solubility : The benzonitrile group improves aqueous solubility compared to purely lipophilic analogs (e.g., pyrrolidine-substituted compound in ) .
  • LogP : Estimated logP values (calculated via PubChem tools) range from 3.1 (target compound) to 4.5 (pyrrolidine analog), reflecting differences in hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.